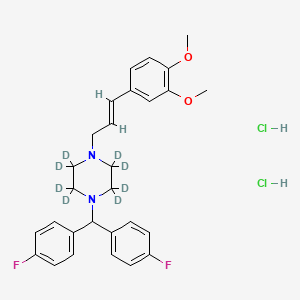

(E/Z)-Trelnarizine-d8 (dihydrochloride)

Description

Historical Perspective on Trelnarizine-related Chemical Scaffolds

The chemical backbone of Trelnarizine is the piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities. rsc.orgmdpi.com The development of piperazine derivatives has been a significant focus of pharmaceutical research for decades, leading to compounds with applications as antihistamines, antipsychotics, antidepressants, and anticancer agents. rsc.orgmdpi.com

Trelnarizine belongs to the specific subclass of diphenylmethylpiperazine derivatives. This group is characterized by a piperazine ring with a diphenylmethyl (or benzhydryl) group attached to one of the nitrogen atoms. nih.gov A notable member of this family is cyclizine, an antihistamine used to treat motion sickness. nih.gov Another related compound, flunarizine, is a calcium channel blocker used for the prophylaxis of migraine. persistencemarketresearch.com The research into these and other similar molecules has provided a rich understanding of the structure-activity relationships within this chemical class, paving the way for the rational design of new compounds like Trelnarizine with potentially improved or novel pharmacological profiles. The exploration of these scaffolds continues to be an active area of research, with ongoing efforts to synthesize and evaluate new derivatives for various therapeutic targets. jacc.orgresearchgate.netnih.gov

Theoretical and Methodological Significance of Deuterated Chemical Analogues in Advanced Research

The use of deuterated compounds, such as (E/Z)-Trelnarizine-d8 (dihydrochloride), is a cornerstone of modern chemical and biochemical research, offering several distinct advantages. The primary theoretical underpinning for their utility lies in the kinetic isotope effect (KIE) . The bond between carbon and deuterium (B1214612) (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond due to the greater mass of deuterium. researchgate.net Consequently, reactions that involve the cleavage of a C-H bond in their rate-determining step will proceed more slowly when a C-D bond must be broken instead. researchgate.netnih.gov This phenomenon allows researchers to elucidate reaction mechanisms and metabolic pathways. nih.govpharmaffiliates.com

Methodologically, deuterated analogues are invaluable in a variety of advanced research techniques:

Internal Standards in Mass Spectrometry: In quantitative mass spectrometry, deuterated compounds are considered the gold standard for use as internal standards. frontiersin.org Since they are chemically almost identical to their non-deuterated counterparts, they co-elute during chromatographic separation and exhibit similar ionization efficiencies. frontiersin.org However, their higher mass allows them to be distinguished by the mass spectrometer. This enables highly accurate and precise quantification of the target analyte in complex biological matrices by correcting for variations in sample preparation and instrument response.

Metabolic Pathway Elucidation: The KIE associated with deuterated compounds can be exploited to study drug metabolism. nih.govpharmaffiliates.com By strategically placing deuterium atoms at sites susceptible to metabolic modification (e.g., by cytochrome P450 enzymes), the rate of metabolism at that site can be slowed. nih.govpharmaffiliates.com This can help to identify the primary sites of metabolic attack and can even be used to develop "metabolically switched" drugs with improved pharmacokinetic profiles.

Elucidation of Reaction Mechanisms: In organic chemistry, the KIE is a powerful tool for determining the transition state of a reaction. researchgate.net The magnitude of the KIE can provide information about whether a C-H bond is broken in the rate-limiting step and can offer insights into the geometry of the transition state.

The table below summarizes the key applications of deuterated analogues in research:

| Application Area | Principle | Significance in Research |

| Quantitative Analysis | Use as internal standards in mass spectrometry. | Enables highly accurate and precise quantification of analytes in complex samples by correcting for experimental variability. frontiersin.org |

| Metabolic Studies | Kinetic Isotope Effect (KIE) slows down metabolism at deuterated sites. | Helps to identify metabolic pathways, determine the rate of metabolic processes, and design drugs with improved stability. nih.govpharmaffiliates.com |

| Mechanistic Chemistry | KIE provides insights into bond-breaking steps in reaction mechanisms. | Allows for the detailed elucidation of chemical reaction pathways and transition state structures. researchgate.net |

Rationale for Investigating (E/Z)-Trelnarizine-d8 (dihydrochloride) in Fundamental Chemical and Biochemical Sciences

The primary rationale for the synthesis and use of (E/Z)-Trelnarizine-d8 (dihydrochloride) in a research setting is to serve as a labeled internal standard for the accurate quantification of Trelnarizine in biological samples. The non-deuterated parent compound, Trelnarizine, has been investigated for its potential as a vasodilator and an inhibitor of blood platelet aggregation, with activity reported to be comparable to that of flunarizine.

To rigorously study the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics of Trelnarizine, it is essential to have a reliable bioanalytical method. The use of (E/Z)-Trelnarizine-d8 (dihydrochloride) as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays would be the state-of-the-art approach for this purpose.

Furthermore, given that Trelnarizine is a substrate for metabolic enzymes, its deuterated analogue could be instrumental in fundamental biochemical studies aimed at understanding its metabolic fate. By comparing the metabolism of Trelnarizine with that of (E/Z)-Trelnarizine-d8, researchers could identify the specific sites on the molecule that are most susceptible to enzymatic modification. This information is crucial for understanding the compound's duration of action and potential for drug-drug interactions.

The table below outlines the key research applications for this specific deuterated compound:

| Research Application | Specific Use of (E/Z)-Trelnarizine-d8 (dihydrochloride) | Scientific Goal |

| Pharmacokinetic Studies | Internal standard for LC-MS/MS analysis of Trelnarizine in plasma or other biological matrices. | To accurately determine the concentration-time profile of Trelnarizine in vivo. |

| Metabolism Studies | Substrate in in vitro metabolism assays (e.g., with liver microsomes). | To identify the primary metabolic pathways of Trelnarizine and the enzymes involved. |

| Drug-Drug Interaction Studies | Co-incubation with other drugs in metabolic systems. | To investigate the potential for Trelnarizine to inhibit or induce the metabolism of other compounds, and vice versa. |

Overview of Current Research Gaps and Future Directions in Trelnarizine-focused Academic Inquiry

While the chemical scaffold of Trelnarizine is well-established, there appear to be significant gaps in the publicly available academic literature specifically concerning Trelnarizine and its deuterated analogue. Much of the research focus in the broader field of piperazine derivatives has shifted towards applications in oncology and neurodegenerative diseases. jacc.orgresearchgate.net

Key research gaps include:

Published Bioanalytical Methods: There is a lack of published, validated bioanalytical methods for the quantification of Trelnarizine in biological matrices. The development and publication of such a method, likely using (E/Z)-Trelnarizine-d8 (dihydrochloride) as an internal standard, would be a foundational step for further research.

Detailed Pharmacological Characterization: While Trelnarizine is described as a vasodilator and platelet aggregation inhibitor, a comprehensive pharmacological profile, including its mechanism of action at the molecular level, is not widely available in the academic literature. Future research could focus on identifying its specific molecular targets, such as the subtype of calcium channels it may block. researchgate.net

In Vivo Efficacy and Safety: There is a scarcity of peer-reviewed in vivo studies detailing the efficacy and safety profile of Trelnarizine. Further preclinical studies in relevant animal models would be necessary to validate its therapeutic potential.

Future research directions in this area could involve:

Mechanism of Action Studies: Investigating the precise molecular interactions of Trelnarizine with its biological targets. This could involve techniques such as radioligand binding assays, electrophysiology, and structural biology.

Exploration of New Therapeutic Indications: Given the diverse activities of piperazine derivatives, Trelnarizine could be screened for activity in other disease areas beyond its initial characterization.

Development of Novel Analogues: The Trelnarizine scaffold could serve as a starting point for the synthesis of new analogues with improved potency, selectivity, or pharmacokinetic properties. The limited structural diversity of many piperazine-containing drugs at the carbon atoms of the piperazine ring presents an opportunity for novel chemical exploration. mdpi.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C28H32Cl2F2N2O2 |

|---|---|

Molecular Weight |

545.5 g/mol |

IUPAC Name |

1-[bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6,6-octadeuterio-4-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl]piperazine;dihydrochloride |

InChI |

InChI=1S/C28H30F2N2O2.2ClH/c1-33-26-14-5-21(20-27(26)34-2)4-3-15-31-16-18-32(19-17-31)28(22-6-10-24(29)11-7-22)23-8-12-25(30)13-9-23;;/h3-14,20,28H,15-19H2,1-2H3;2*1H/b4-3+;;/i16D2,17D2,18D2,19D2;; |

InChI Key |

YPOIDTKMDSQEIR-JYUVEHRDSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C/C=C/C2=CC(=C(C=C2)OC)OC)([2H])[2H])([2H])[2H])C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)([2H])[2H])[2H].Cl.Cl |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC.Cl.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for E/z Trelnarizine and Its Deuterated Analogues

Stereoselective Synthesis of (E/Z)-Trelnarizine Isomers

The controlled synthesis of the (E) and (Z) isomers of Trelnarizine, as well as their respective enantiomers, requires a sophisticated approach to stereochemistry. Methodologies for achieving high stereoselectivity are central to producing the desired biologically active compound while minimizing or eliminating unwanted isomers. nih.govrsc.org

The foundation of modern asymmetric synthesis lies in the use of chiral catalysts and auxiliaries to induce stereoselectivity in chemical reactions. nih.govyoutube.com These chiral entities create a stereochemically defined environment that favors the formation of one enantiomer over the other.

Chiral Catalysts: Transition metal catalysts complexed with chiral ligands are powerful tools for a wide range of asymmetric transformations. grantome.comslideshare.net For the synthesis of molecules like Trelnarizine, which likely involves the formation of carbon-carbon and carbon-heteroatom bonds, catalysts based on rhodium, ruthenium, palladium, and copper are often employed. grantome.com For instance, chiral phosphine (B1218219) ligands, such as those derived from BINAP, or chiral N-heterocyclic carbenes (NHCs) can be used to control the stereochemical outcome of key bond-forming steps. nih.gov The choice of metal and ligand is critical and is often determined through screening to achieve the highest possible enantiomeric excess (ee). nih.gov

Chiral Auxiliaries: An alternative or complementary approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical course of a reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. Evans' oxazolidinone auxiliaries, for example, are widely used for stereoselective alkylations, aldol (B89426) reactions, and Michael additions, all of which could be relevant steps in a Trelnarizine synthesis. nih.gov

The development of novel catalysts and auxiliaries is an ongoing area of research, with a focus on improving efficiency, selectivity, and substrate scope. nih.govmdpi.com The table below summarizes some classes of chiral catalysts and their potential applications in the synthesis of complex chiral molecules.

| Catalyst/Auxiliary Class | Type of Asymmetric Reaction | Potential Application in Trelnarizine Synthesis |

| Chiral Phosphine Ligands (e.g., BINAP) with Rh or Ru | Asymmetric Hydrogenation | Stereoselective reduction of a C=C or C=O bond to set a key stereocenter. |

| Chiral N-Heterocyclic Carbenes (NHCs) | Umpolung reactions, Annulations | Construction of heterocyclic rings present in the Trelnarizine scaffold. nih.gov |

| Chiral Diamine-based Catalysts | Phase Transfer Catalysis | Asymmetric alkylation to form a quaternary stereocenter. nih.gov |

| Evans' Oxazolidinone Auxiliaries | Alkylation, Aldol, Michael Addition | Diastereoselective formation of C-C bonds in the synthesis of a key precursor. nih.gov |

| Chiral Brønsted Acids | Aza-Michael Additions | Enantioselective formation of a C-N bond. |

This table presents a generalized overview of potential applications and is not based on specific published syntheses of Trelnarizine.

In addition to enantioselectivity, controlling diastereoselectivity is paramount when a molecule contains multiple stereocenters. Diastereoselective reactions aim to form one diastereomer in preference to others. This can be achieved through several strategies.

Substrate-Controlled Diastereoselection: In this approach, an existing stereocenter in the molecule directs the stereochemical outcome of a subsequent reaction. For example, the addition of a nucleophile to a carbonyl group adjacent to a stereocenter can be influenced by the steric hindrance of the substituents on that center, leading to the preferential formation of one diastereomer.

Reagent-Controlled Diastereoselection: Chiral reagents or catalysts can be used to override the influence of an existing stereocenter or to control the stereochemistry in the absence of a directing group. For instance, chelation-controlled reductions of ketones using reagents like L-Selectride® or K-Selectride® can provide high levels of diastereoselectivity. nih.gov

Cascade Reactions: The synthesis of complex cyclic systems, such as those that may be present in Trelnarizine precursors, can often be accomplished efficiently through cascade reactions. These sequences, where multiple bonds are formed in a single operation, can be designed to proceed with high diastereoselectivity. beilstein-journals.orgnih.gov For example, a domino Michael-aldol reaction could be employed to construct a highly functionalized carbocyclic or heterocyclic ring with several contiguous stereocenters. beilstein-journals.org

While asymmetric synthesis aims to produce a single enantiomer directly, resolution techniques remain a valuable tool for separating racemic mixtures. nih.gov

Classical Resolution: This method involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by conventional techniques such as crystallization or chromatography. The desired enantiomer is then recovered by removing the resolving agent.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation. Various types of CSPs are available, including those based on polysaccharides, proteins, and synthetic polymers.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures. For example, a lipase (B570770) can be used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted one.

The choice of resolution technique depends on factors such as the scale of the separation, the nature of the compound, and the desired purity of the enantiomers.

Synthesis of (E/Z)-Trelnarizine-d8 (dihydrochloride)

Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are essential in drug metabolism and pharmacokinetic (DMPK) studies. scispace.comchem-station.comhwb.gov.in The synthesis of (E/Z)-Trelnarizine-d8 (dihydrochloride) requires methods for the specific incorporation of deuterium atoms.

The placement of deuterium atoms within a molecule is a strategic decision, often aimed at sites susceptible to metabolic oxidation. This can lead to a kinetic isotope effect, slowing down the rate of metabolism and potentially improving the drug's pharmacokinetic profile. chem-station.com

Deuterium Gas (D2) and Deuterated Reagents: Catalytic deuteration using D2 gas and a metal catalyst (e.g., Pd/C) is a straightforward method for saturating double bonds or reducing other functional groups with deuterium. Deuterated reducing agents, such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4), are also widely used to introduce deuterium at specific positions, for example, by reducing a carbonyl group to a deuterated alcohol. researchgate.net

H-D Exchange Reactions: In some cases, hydrogen atoms in a molecule can be exchanged for deuterium by treatment with a deuterium source, such as deuterium oxide (D2O), often in the presence of a catalyst. chem-station.com The regioselectivity of this exchange can sometimes be controlled by the reaction conditions.

The following table outlines potential methods for deuterium incorporation.

| Deuteration Method | Deuterium Source | Potential Application for Trelnarizine-d8 |

| Use of Deuterated Building Blocks | Deuterated precursors (e.g., CD3I, deuterated aromatics) | Incorporation of a deuterated moiety early in the synthesis. nih.gov |

| Catalytic Deuteration | D2 gas with a metal catalyst (e.g., Pd, Pt) | Saturation of an olefinic bond with deuterium. |

| Reduction with Deuterated Reagents | NaBD4, LiAlD4 | Reduction of a ketone or ester to a deuterated alcohol. researchgate.net |

| Acid- or Base-Catalyzed H-D Exchange | D2O, deuterated acids/bases | Exchange of labile protons or protons alpha to a carbonyl group. chem-station.com |

This table provides a general overview of deuteration strategies.

Achieving high levels of deuterium incorporation at the desired positions is a key challenge in the synthesis of deuterated compounds. epj-conferences.org

Reaction Conditions: The efficiency and regioselectivity of deuteration reactions can be highly dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time. nih.gov For example, in catalytic H-D exchange reactions, the choice of a specific transition metal catalyst can significantly influence which C-H bonds are activated for exchange. chem-station.com

Protecting Groups: The use of protecting groups can be a crucial strategy to direct deuteration to specific sites. By temporarily blocking reactive functional groups, it is possible to prevent unwanted side reactions or H-D exchange at non-target positions.

Analytical Monitoring: The extent and position of deuterium incorporation must be carefully monitored throughout the synthesis. This is typically done using techniques such as mass spectrometry (MS), which shows an increase in the molecular weight corresponding to the number of incorporated deuterium atoms, and nuclear magnetic resonance (NMR) spectroscopy. epj-conferences.org 2H NMR can directly detect the deuterium nuclei, while 1H NMR will show the disappearance of signals corresponding to the replaced protons.

Synthetic Routes for Deuterated Intermediates and Precursors

The synthesis of (E/Z)-Trelnarizine-d8 (dihydrochloride) necessitates the preparation of key deuterated building blocks. The primary deuterated intermediate is piperazine-d8, where all eight hydrogen atoms on the piperazine (B1678402) ring are replaced with deuterium.

Synthesis of Piperazine-d8:

A common method for the synthesis of piperazine-d8 dihydrochloride (B599025) involves the catalytic exchange of hydrogen for deuterium in piperazine. smolecule.com This process typically utilizes deuterium gas (D2) under elevated temperature and pressure in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The resulting piperazine-d8 is then converted to its more stable dihydrochloride salt. smolecule.commusechem.com

Another approach involves the use of deuterated starting materials. For instance, the synthesis of N-methylpiperazine-d8 has been reported starting from piperazine-d8-N-t-BOC, highlighting the use of protecting group strategies in the synthesis of deuterated piperazine derivatives. chemicalbook.com

The general synthetic approach to (E/Z)-Trelnarizine-d8 would involve a convergent synthesis, where the key fragments are prepared separately and then coupled. The non-deuterated fragments required are 1-[Bis(4-fluorophenyl)methyl]piperazine and a derivative of 3-(3,4-dimethoxyphenyl)-2-propenal (B8572977).

Key Non-Deuterated Intermediates:

1-[Bis(4-fluorophenyl)methyl]piperazine: This intermediate can be synthesized via the reaction of piperazine with bis(4-fluorophenyl)methyl halide. It serves as a crucial building block for various pharmaceutical compounds. ossila.comcymitquimica.comcymitquimica.com

3-(3,4-dimethoxyphenyl)-2-propenal: This cinnamaldehyde (B126680) derivative can be prepared through various methods, including the Vilsmeier-Haack reaction of the corresponding dimethoxyphenylacetic acid derivative. prepchem.com Alternatively, Wittig-type reactions can be employed to construct the propenal moiety. organic-chemistry.orglumenlearning.comnumberanalytics.commasterorganicchemistry.comwikipedia.org

The final coupling of these intermediates would likely involve a reductive amination between 3-(3,4-dimethoxyphenyl)-2-propenal and the N-H of the deuterated piperazine ring in 1-[Bis(4-fluorophenyl)methyl]piperazine-d8.

Novel Synthetic Routes and Green Chemistry Approaches Applied to Trelnarizine

Modern pharmaceutical synthesis places a strong emphasis on the development of sustainable and efficient processes. For a molecule like Trelnarizine, these principles can be applied to various stages of its synthesis, from the preparation of intermediates to the final salt formation.

Flow Chemistry and Continuous Processing Applications in Trelnarizine Synthesis

Flow chemistry, or continuous processing, offers several advantages over traditional batch methods, including improved heat and mass transfer, enhanced safety, and greater scalability. uc.ptdrreddys.commdpi.com The synthesis of piperazine derivatives, a core component of Trelnarizine, has been shown to benefit from flow chemistry approaches. For instance, a simplified one-pot, one-step synthesis of monosubstituted piperazine derivatives has been developed, which can be adapted to a flow reactor with a microwave unit. researchgate.net This method avoids the need for protecting groups and utilizes a heterogeneous catalyst that can be easily separated and reused, aligning with green chemistry principles. researchgate.net

The synthesis of diarylmethylpiperazines, the other key fragment of Trelnarizine, could also be amenable to flow processes. Continuous flow methods have been successfully applied to the synthesis of other complex APIs, demonstrating the potential for high-purity production with reduced reaction times. frontiersin.org

Biocatalytic Transformations for Trelnarizine Scaffold Derivatization

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. numberanalytics.com This approach is particularly valuable for the synthesis of chiral compounds and can be applied to the preparation of key intermediates for Trelnarizine.

For the synthesis of chiral piperazines, biocatalytic methods have been developed. For example, a biocatalytic approach for the synthesis of optically active piperazinones and 1,4-diazepanones in an aqueous medium has been reported. ossila.com While Trelnarizine itself is not chiral, the principles of biocatalysis could be applied to create novel, stereo-defined analogues.

Furthermore, biocatalysis can be employed for the synthesis of deuterated building blocks. An α-oxo-amine synthase has been shown to be capable of producing a range of α-deuterated amino acids and esters site- and stereoselectively using D2O as the deuterium source. nih.gov This highlights the potential for developing enzymatic methods for the specific deuteration of precursors to Trelnarizine-d8.

Sustainable Methodologies for Dihydrochloride Salt Formation

The final step in the synthesis is the formation of the dihydrochloride salt. Traditional methods often involve the use of gaseous hydrogen chloride or concentrated aqueous HCl, which can present handling and waste disposal challenges. organic-chemistry.orgmdpi.com

More sustainable approaches to salt formation are being explored. One such method involves the in-situ generation of hydrochloric acid using trialkylsilyl chlorides. organic-chemistry.org This method allows for precise stoichiometric control and can be performed under anhydrous conditions if required, potentially improving yield and purity. organic-chemistry.org The use of amine hydrochloride salts as starting materials for subsequent reactions is also a practical approach that can simplify workup procedures. researchgate.net The formation of amine salts renders the compounds more water-soluble, which can be advantageous for purification and formulation. spectroscopyonline.comoxfordreference.com The choice of solvent and precipitating agent in the salt formation process can also be optimized to minimize environmental impact. mdpi.comresearchgate.net

Sophisticated Analytical Methodologies for Characterization and Quantification of E/z Trelnarizine D8 Dihydrochloride

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Precise Quantification

Ion Mobility-Mass Spectrometry for Conformational Isomer Distinction of Trelnarizine

The principle of IM-MS lies in the separation of ions in the gas phase based on their size, shape, and charge as they traverse through a drift tube filled with a buffer gas under the influence of a weak electric field. youtube.comyoutube.com The time it takes for an ion to travel through the drift tube is its drift time, which is proportional to its rotationally averaged collision cross-section (CCS). The (E) and (Z) isomers of Trelnarizine, having different spatial arrangements of the substituents around the carbon-carbon double bond, are expected to exhibit distinct CCS values. The more extended (E)-isomer would likely have a larger CCS and thus a longer drift time compared to the more compact (Z)-isomer.

Recent studies on structurally related piperazine (B1678402) derivatives have demonstrated the utility of IM-MS in resolving conformational isomers. nih.gov For instance, the axial and equatorial conformers of substituted piperazines have been successfully separated and characterized, highlighting the sensitivity of IM-MS to subtle structural variations. nih.gov This provides a strong basis for the application of IM-MS to distinguish the (E) and (Z) isomers of Trelnarizine.

A representative dataset illustrating the expected separation of (E) and (Z)-Trelnarizine isomers by IM-MS is presented in Table 1.

Table 1: Representative Ion Mobility-Mass Spectrometry Data for (E/Z)-Trelnarizine Isomers This data is illustrative and based on typical separations observed for geometric isomers.

| Isomer | Expected Drift Time (ms) | Collision Cross-Section (CCS) (Ų) | Mass-to-Charge Ratio (m/z) |

|---|---|---|---|

| (E)-Trelnarizine-d8 (dihydrochloride) | 15.2 | 255.4 | 545.52 |

| (Z)-Trelnarizine-d8 (dihydrochloride) | 14.8 | 250.1 | 545.52 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Isotopic Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For (E/Z)-Trelnarizine-d8 (dihydrochloride), a combination of advanced NMR techniques is essential for its comprehensive characterization.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Spectral Assignment

One-dimensional (1D) NMR spectra of complex molecules like Trelnarizine can suffer from signal overlap. Two-dimensional (2D) NMR experiments overcome this limitation by spreading the signals into a second dimension, revealing correlations between different nuclei. sdsu.eduyoutube.comyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. sdsu.edu For Trelnarizine, COSY would be crucial for tracing the proton connectivity within the dimethoxyphenyl, fluorophenyl, and piperazine moieties.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons (or other heteronuclei). sdsu.eduyoutube.com HSQC is invaluable for assigning the carbon signals in the Trelnarizine molecule based on the more easily assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduyoutube.com HMBC is particularly useful for identifying quaternary carbons and for connecting the different structural fragments of Trelnarizine, such as the linkage between the propenyl chain and the piperazine ring.

A representative table of expected 2D NMR correlations for the complete spectral assignment of the Trelnarizine backbone is provided in Table 2.

Table 2: Expected Key 2D NMR Correlations for (E/Z)-Trelnarizine This data is illustrative and based on the expected connectivity of the Trelnarizine structure.

| Proton (¹H) | COSY Correlation (¹H) | HSQC Correlation (¹³C) | HMBC Correlation (¹³C) |

|---|---|---|---|

| Propenyl CH | Propenyl CH₂, Piperazine CH₂ | Propenyl CH | Dimethoxyphenyl C, Piperazine C |

| Piperazine CH₂ (adjacent to N) | Other Piperazine CH₂ | Piperazine C | Bis(fluorophenyl)methyl C, Propenyl C |

| Fluorophenyl CH | Other Fluorophenyl CH | Fluorophenyl CH | Bis(fluorophenyl)methyl C, Fluorophenyl Cq |

| Dimethoxyphenyl CH | Other Dimethoxyphenyl CH | Dimethoxyphenyl CH | Dimethoxyphenyl Cq, Propenyl C |

Solid-State NMR for Polymorphic and Salt Form Characterization of (E/Z)-Trelnarizine (dihydrochloride)

Solid-State NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid state. It is particularly valuable for characterizing different polymorphic forms and salt forms of a drug substance, which can have significant impacts on its physical properties and bioavailability. nih.gov

For (E/Z)-Trelnarizine (dihydrochloride), ssNMR can be used to:

Identify and differentiate polymorphs: Different crystalline forms of the dihydrochloride (B599025) salt will give rise to distinct ssNMR spectra due to differences in the local chemical environments of the nuclei.

Characterize the salt form: ssNMR can confirm the formation of the dihydrochloride salt by observing the chemical shifts of nuclei near the protonated nitrogen atoms in the piperazine ring.

Study molecular dynamics: ssNMR can provide insights into the mobility of different parts of the molecule in the solid state.

Studies on other dihydrochloride salts have shown that ssNMR, in conjunction with techniques like DSC and XRPD, can conclusively identify and characterize different polymorphic forms. nih.govnih.gov

Deuterium (B1214612) NMR for Verification of Deuteration Sites and Extent

The incorporation of deuterium into a drug molecule can alter its metabolic profile. Therefore, it is crucial to verify the sites and extent of deuteration. Deuterium (²H) NMR is the most direct method for this purpose. tcichemicals.comchromservis.eu

In the case of (E/Z)-Trelnarizine-d8 (dihydrochloride), the deuterons are located on the piperazine ring. pharmaffiliates.com A ²H NMR spectrum would show distinct signals corresponding to the different deuterium environments on the piperazine ring. The integration of these signals would provide a quantitative measure of the extent of deuteration at each site. The chemical shifts in the ²H NMR spectrum are identical to those in the ¹H NMR spectrum, but with a much smaller spectral width, which can simplify the analysis. researchgate.net

Table 3: Expected Deuterium NMR Data for (E/Z)-Trelnarizine-d8 (dihydrochloride) This data is illustrative and based on the structure of the deuterated compound.

| Deuteration Site | Expected Chemical Shift (ppm) | Integration |

|---|---|---|

| Piperazine-d4 (positions 2, 6) | ~3.2 | 4D |

| Piperazine-d4 (positions 3, 5) | ~2.8 | 4D |

Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. gatewayanalytical.com These techniques are complementary and are highly sensitive to the molecular structure, functional groups, and intermolecular interactions. gatewayanalytical.com

Spectroscopic Fingerprinting and Band Assignment for (E/Z)-Trelnarizine-d8 (dihydrochloride)

Both FTIR and Raman spectra of (E/Z)-Trelnarizine-d8 (dihydrochloride) will provide a unique "fingerprint" that can be used for identification and quality control. The assignment of the observed vibrational bands to specific molecular motions is crucial for a complete understanding of the molecular structure.

FTIR Spectroscopy: This technique is particularly sensitive to polar bonds and is excellent for identifying functional groups such as C-O, C-N, and N-H (in the case of the dihydrochloride salt). gatewayanalytical.com

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations, such as C-C bonds in the aromatic rings and the C=C bond of the propenyl group. gatewayanalytical.com

A representative table of key vibrational band assignments for (E/Z)-Trelnarizine-d8 (dihydrochloride) is presented in Table 4.

Table 4: Representative Vibrational Band Assignments for (E/Z)-Trelnarizine-d8 (dihydrochloride) This data is illustrative and based on characteristic group frequencies and data from related piperazine derivatives.

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H⁺ Stretch (dihydrochloride) | ~2400-2700 (broad) | Weak |

| Aromatic C-H Stretch | ~3050-3100 | ~3050-3100 (strong) |

| Aliphatic C-H/C-D Stretch | ~2850-2960 / ~2100-2250 | ~2850-2960 / ~2100-2250 |

| C=C Stretch (propenyl) | ~1650 | ~1650 (strong) |

| Aromatic C=C Stretch | ~1600, 1500 | ~1600, 1500 (strong) |

| C-F Stretch | ~1220 | Weak |

| C-N Stretch | ~1250 | ~1250 |

Raman Spectroscopy for Conformational Studies of Trelnarizine Isomers

Raman spectroscopy is a powerful, non-destructive analytical technique used to provide a detailed structural fingerprint of molecules, making it exceptionally well-suited for the conformational analysis of geometric isomers. wikipedia.org The differentiation of the (E) and (Z) isomers of Trelnarizine is critical, as the spatial arrangement of atoms defines the molecule's physicochemical properties. Each isomer, due to its unique three-dimensional structure and symmetry, possesses a distinct set of molecular vibrations. patsnap.com These vibrations, when probed by a monochromatic light source, give rise to a characteristic Raman spectrum that allows for the unambiguous identification and differentiation of the isomers. spectroscopyonline.comrktech.hu

The fundamental principle behind this application is that Raman scattering is sensitive to changes in the polarizability of a molecule during vibration. cambridge.org The (E) and (Z) isomers of Trelnarizine, which feature different arrangements of substituents around the C=C double bond of the cinnamyl moiety, exhibit distinct molecular symmetries and steric environments. studymind.co.uk These differences lead to unique changes in polarizability for various vibrational modes, resulting in observable shifts in wavenumber and changes in the intensity of their respective Raman bands. spectroscopyonline.comaps.org

For instance, the C=C stretching vibration of the alkene in the cinnamyl side chain, typically observed around 1650 cm⁻¹, is expected to be a direct reporter on the isomeric configuration. researchgate.net The differing steric and electronic environments of this bond in the trans (E) versus the cis (Z) configuration can lead to measurable shifts in its vibrational frequency and/or changes in its Raman scattering intensity. Furthermore, the fingerprint region (approximately 500-1500 cm⁻¹) contains a multitude of bands arising from phenyl ring breathing modes, C-C stretching, and C-H bending vibrations. wikipedia.orgresearchgate.net The conformational constraints unique to each isomer will cause this region to be highly characteristic, providing a robust basis for differentiation. spectroscopyonline.com

The incorporation of eight deuterium atoms to form Trelnarizine-d8 provides an additional layer of analytical specificity. Vibrational modes involving the deuterium atoms (C-D stretches and bends) will be observed at significantly lower wavenumbers compared to their C-H counterparts in the non-deuterated molecule. This isotopic labeling helps to simplify otherwise crowded spectral regions and can assist in the definitive assignment of vibrational modes.

Computational methods, particularly Density Functional Theory (DFT), are often employed alongside experimental work to perform conformational analysis and predict vibrational spectra. nih.govnih.gov By calculating the theoretical Raman spectra for the optimized geometries of both the (E) and (Z) isomers, a direct comparison with experimental data can be made, strengthening the assignment of spectral features to specific molecular conformations. researchgate.netresearchgate.net

The following table summarizes the expected characteristic Raman bands for Trelnarizine isomers and the anticipated differences between them.

Table 1: Representative Raman Bands for Conformational Analysis of (E/Z)-Trelnarizine Isomers

| Wavenumber Range (cm⁻¹) | Vibrational Assignment | Comments on Isomeric Differences |

| ~3060 | Aromatic C-H Stretch | Minor shifts may occur due to changes in the electronic environment of the phenyl rings between isomers. |

| ~1650 | C=C Stretch (Cinnamyl) | A key diagnostic band. The frequency and intensity are expected to differ between (E) and (Z) isomers due to altered conjugation and steric effects around the double bond. researchgate.net |

| 1590-1600 | Aromatic Ring Stretch | Multiple bands may be present. The relative intensities and precise positions can be sensitive to the overall molecular symmetry, which differs between isomers. researchgate.net |

| ~1340 | C-H Bending / Wagging | Differences in steric hindrance between the isomers can affect these modes, leading to shifts in the observed wavenumbers. spectroscopyonline.com |

| 1150-1200 | Piperazine Ring Modes / C-N Stretch | The conformation of the piperazine ring may be subtly influenced by the overall geometry of the cinnamyl group. The dihydrochloride salt form will also impact these modes due to protonation at the nitrogen atoms. |

| ~1000 | Aromatic Ring Breathing (Trigonal) | A characteristically strong and sharp band for phenyl groups. Its intensity and position can be modulated by substituent effects, which differ slightly between the E and Z conformations. researchgate.netresearchgate.net |

| 600-800 | Out-of-Plane C-H Bending / Ring Puckering | This region is highly sensitive to the substitution pattern and overall molecular shape. Significant differences in the pattern of peaks are expected between the two isomers. |

Note: The wavenumbers for the (E/Z)-Trelnarizine-d8 (dihydrochloride) variant will show shifts for C-D related vibrations to lower frequencies compared to the non-deuterated compound.

Stereochemical Research on E/z Trelnarizine: Conformation, Configuration, and Isomerism

Conformational Analysis of (E/Z)-Trelnarizine Isomers in Solution and Solid State

The conformational landscape of Trelnarizine is defined by the rotational freedom around several single bonds and the geometry of the piperazine (B1678402) ring. The molecule exists as a mixture of (E)- and (Z)-isomers due to the restricted rotation around the carbon-carbon double bond in the cinnamyl moiety. orientjchem.org Each of these geometric isomers can, in turn, adopt various conformations. In solution, the piperazine ring typically exists in a dynamic equilibrium between two chair conformations. However, the bulky substituents at the 1 and 4 positions influence the preferred orientation. For many 1,4-disubstituted piperazines, the chair conformation that places the larger substituents in equatorial positions is energetically favored to minimize steric hindrance. nih.govrsc.org

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the conformational equilibria of (E/Z)-Trelnarizine-d8 in solution. wikipedia.orgyoutube.com By analyzing NMR spectra at different temperatures, researchers can study processes like piperazine ring inversion and, crucially, the interconversion between the E and Z isomers. researchgate.netresearchgate.net

At low temperatures, the rate of interconversion is slow on the NMR timescale, allowing for the observation of distinct signals for both the E and Z isomers. nih.gov As the temperature increases, the rate of exchange between the isomers accelerates. This leads to the broadening of the corresponding NMR signals, which eventually coalesce into a single, time-averaged signal at a specific temperature known as the coalescence temperature. researchgate.net From this data, the energy barrier (ΔG‡) for the isomerization process can be calculated, providing quantitative insight into the stability of the isomers. researchgate.net

Two-dimensional exchange spectroscopy (2D-EXSY) can also be employed to detect and confirm the chemical exchange between the E and Z isomers, even when the equilibrium is heavily skewed towards one isomer. acs.orgacs.org Cross-peaks in the 2D-EXSY spectrum directly link the signals of the exchanging species, providing unambiguous evidence of the dynamic process. acs.org The use of the deuterated Trelnarizine-d8 analog, with deuterium (B1214612) atoms on the piperazine ring, can simplify the proton NMR spectra, aiding in the clear assignment of signals associated with the vinylic and aromatic protons involved in the E/Z isomerism.

Table 1: Hypothetical Temperature-Dependent ¹H-NMR Data for Vinylic Protons of (E/Z)-Trelnarizine-d8

This table illustrates the principle of coalescence in VT-NMR studies for isomer exchange. Actual values would be determined experimentally.

| Temperature (°C) | Isomer | Chemical Shift (δ, ppm) of Vinylic Proton Hα | Linewidth (Hz) | Observation |

|---|---|---|---|---|

| -20 | E-Isomer | 6.55 | 2.0 | Sharp Signal |

| -20 | Z-Isomer | 6.40 | 2.0 | Sharp Signal |

| 25 | E-Isomer | 6.52 | 15.0 | Broad Signal |

| 25 | Z-Isomer | 6.43 | 15.0 | Broad Signal |

The process involves growing a high-quality single crystal of either the E or Z isomer of Trelnarizine-d8 dihydrochloride (B599025). youtube.com This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. youtube.com The pattern of diffracted spots provides information about the crystal's unit cell and symmetry, while the intensities of the spots are used to calculate an electron density map of the molecule. hod4.net From this map, the precise position of each atom (excluding hydrogen/deuterium, which are typically difficult to locate) can be determined, yielding a detailed molecular structure. wikipedia.org

For chiral molecules, X-ray crystallography can also determine the absolute configuration by analyzing anomalous dispersion effects, although this is more challenging for molecules composed only of light atoms. nih.gov The presence of chlorine atoms from the dihydrochloride salt can enhance these effects, aiding in an unambiguous assignment. unodc.org

Table 2: Representative Crystallographic Data for a Trelnarizine Isomer

This table presents typical parameters obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Example Value | Description |

|---|---|---|

| Isomer Form | E-Isomer | The geometric configuration determined in the crystal. |

| Crystal System | Monoclinic | The crystal lattice system. |

| Space Group | P2₁/c | The symmetry group of the crystal. |

| a, b, c (Å) | 12.5, 8.9, 25.1 | The dimensions of the unit cell. |

| β (°) | 98.5 | The angle of the unit cell for a monoclinic system. |

| Piperazine Conformation | Chair | The observed conformation of the six-membered ring. |

Mechanistic Implications of Stereoisomerism in Chemical Reactions Involving Trelnarizine

The stereoisomeric nature of Trelnarizine has significant implications for its chemical reactivity and biological interactions. The E and Z isomers are diastereomers and thus possess different shapes and physical properties, which can lead to different behaviors in a chiral environment, such as an enzyme's active site. nih.govyoutube.com

The spatial arrangement of the two fluorophenyl groups and the dimethoxyphenyl group relative to the piperazine ring differs between the E and Z isomers. This can affect how the molecule binds to its biological target. One isomer may fit more snugly into a receptor's binding pocket, leading to a stronger interaction and higher potency, while the other isomer may bind weakly or not at all.

In chemical synthesis, the stereochemistry of the double bond can influence the outcome of subsequent reactions. For example, in reactions where a new stereocenter is formed, the existing geometry of the double bond can direct the approach of a reagent, leading to a preference for one diastereomeric product over another (diastereoselective synthesis).

Interconversion Pathways Between E and Z Isomers of Trelnarizine Under Controlled Conditions

The interconversion between the E and Z isomers of Trelnarizine can occur through different mechanisms, which can be controlled by adjusting reaction conditions like temperature, solvent, and pH. orientjchem.org

Thermal Isomerization: At elevated temperatures, sufficient thermal energy can be supplied to overcome the rotational energy barrier of the single bond adjacent to the C=C double bond. This bond has partial double-bond character due to conjugation, but rotation is still possible, leading to equilibration between the E and Z forms. researchgate.net This process is typically independent of catalysts.

Acid-Catalyzed Isomerization: In the presence of an acid, one of the nitrogen atoms in the piperazine ring can be protonated. This protonation can influence the electronic structure of the conjugated system, potentially lowering the energy barrier for rotation and facilitating E/Z isomerization. For a molecule like Trelnarizine, which is often handled as a dihydrochloride salt, the pH of the solution is a critical factor in controlling the isomerization rate. acs.org

Photoisomerization: Irradiation with light of a specific wavelength can promote an electron to a π* antibonding orbital, which can temporarily remove the rotational barrier of the C=C double bond, allowing for free rotation and subsequent relaxation into a mixture of E and Z isomers. nih.govrsc.org This method allows for isomerization under milder, non-thermal conditions.

Table 3: Summary of Controlled Interconversion Methods

| Method | Condition | Primary Mechanism | Expected Outcome |

|---|---|---|---|

| Thermal | Heating in an inert solvent (e.g., toluene) | Rotation around the C-C single bond | Reaching a thermodynamic equilibrium mixture of E and Z isomers. |

| Acid-Catalyzed | Stirring in a solution with controlled pH (e.g., acidic methanol) | Protonation-assisted rotation | Accelerated equilibration at lower temperatures compared to thermal method. |

Impact of the Dihydrochloride Salt Form on Stereochemical Stability and Interconversion Dynamics

The formation of the (E/Z)-Trelnarizine-d8 as a dihydrochloride salt has a profound impact on its stereochemical properties. The salt is formed by the protonation of the two basic nitrogen atoms of the piperazine ring. unodc.org

Furthermore, the protonation of the nitrogens alters the electronic properties of the entire molecule. The electron-withdrawing effect of the two ammonium (B1175870) centers (N⁺-H) can influence the electronic character of the conjugated cinnamyl system. This change can increase the energy barrier for rotation around the single bonds adjacent to the double bond, thereby increasing the kinetic stability of the individual E and Z isomers and slowing down their interconversion rate at a given temperature. The salt form is also often more crystalline than the free base, which is advantageous for long-term storage and for structural determination by X-ray crystallography. unodc.org

Applications of Deuterated E/z Trelnarizine D8 Dihydrochloride in Advanced Biochemical and Analytical Research

Utilization as an Internal Standard in Quantitative Bioanalytical Assays for Research Purposes

In quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision. nih.govnih.govnih.gov (E/Z)-Trelnarizine-d8 (dihydrochloride) is ideally suited for this purpose in research studies quantifying Trelnarizine in various biological matrices.

The primary advantage of using a deuterated internal standard like (E/Z)-Trelnarizine-d8 is its near-identical physicochemical properties to the unlabeled analyte, Trelnarizine. nih.gov This similarity ensures that it behaves almost identically during sample preparation steps such as extraction, evaporation, and derivatization, as well as during chromatographic separation and ionization in the mass spectrometer. nih.govnih.gov Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard, allowing for reliable correction and thus more accurate quantification.

The key to its function lies in the mass difference. The eight deuterium (B1214612) atoms in (E/Z)-Trelnarizine-d8 give it a distinct mass-to-charge ratio (m/z) from the native Trelnarizine, allowing the mass spectrometer to differentiate between the two compounds. This mass shift is significant enough to prevent isotopic crosstalk, where the natural isotopic abundance of the analyte interferes with the signal of the internal standard. nih.gov

Table 1: Hypothetical Comparison of Bioanalytical Assay Performance with and without (E/Z)-Trelnarizine-d8 as an Internal Standard

| Parameter | Assay with (E/Z)-Trelnarizine-d8 | Assay without Internal Standard |

| Precision (%RSD) | < 5% | 15-20% |

| Accuracy (%Bias) | ± 5% | ± 25% |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 1.0 ng/mL |

| Matrix Effect Variability | Minimized | Significant |

This table presents hypothetical data to illustrate the expected improvements in assay performance when using a deuterated internal standard. Actual values would be determined during method validation.

Tracing Metabolic Pathways and Enzymatic Transformations in in vitro Systems

Deuterium-labeled compounds are powerful tools for elucidating the metabolic fate of drugs and other xenobiotics. nexttrillionsciences.commedrxiv.org By introducing (E/Z)-Trelnarizine-d8 into in vitro systems, such as liver microsomes or hepatocytes, researchers can track the formation of metabolites with high specificity. nih.govnih.gov

Identification of Deuterium Retention and Loss in Metabolites

When (E/Z)-Trelnarizine-d8 is metabolized, the resulting metabolites may either retain or lose deuterium atoms depending on the site of the metabolic reaction. For instance, if metabolism occurs at a part of the molecule distant from the deuterated positions, the metabolites will exhibit the same mass shift of +8 Da relative to their unlabeled counterparts. However, if a metabolic reaction, such as hydroxylation or demethylation, occurs at a deuterated site, a corresponding loss of deuterium will be observed in the mass spectrum of the metabolite. This pattern of deuterium retention and loss provides definitive evidence for the site of metabolic modification.

Table 2: Hypothetical Metabolic Profile of (E/Z)-Trelnarizine-d8 in Human Liver Microsomes

| Metabolite | Proposed Transformation | Deuterium Retention | Expected m/z of Deuterated Metabolite |

| M1 | Hydroxylation on a non-deuterated phenyl ring | Full (d8) | [M+16+8]+ |

| M2 | N-dealkylation (loss of a non-deuterated group) | Full (d8) | [M-X+8]+ |

| M3 | O-demethylation at a deuterated methoxy (B1213986) group | Partial loss (d5) | [M-14+5]+ |

| M4 | Glucuronidation on a non-deuterated hydroxyl group | Full (d8) | [M+176+8]+ |

This table illustrates how deuterium retention patterns can be used to infer metabolic pathways. The exact metabolites and their deuterium content would be determined experimentally.

Kinetic Isotope Effects (KIE) in Enzymatic Reactions Involving Trelnarizine

The replacement of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, meaning more energy is required to break it. If the cleavage of a C-H bond is the rate-limiting step in an enzymatic reaction, substituting that hydrogen with deuterium will slow down the reaction.

By comparing the rate of metabolism of Trelnarizine with that of (E/Z)-Trelnarizine-d8, researchers can determine if a C-H bond cleavage at a deuterated position is a rate-determining step in its metabolism. A significant KIE (kH/kD > 1) would indicate that the deuterated site is metabolically labile and that modifying this position could potentially alter the drug's pharmacokinetic profile. nih.gov

Probing Reaction Mechanisms in Model Chemical and Biological Systems Using Deuterium Labeling

Beyond metabolic studies, deuterium labeling is a classical technique for elucidating reaction mechanisms. The presence of deuterium in (E/Z)-Trelnarizine-d8 can be used to track the movement of atoms and understand the transition states of chemical and enzymatic reactions. For example, in studying the degradation of Trelnarizine under various conditions (e.g., pH, light), the fate of the deuterium label can provide insights into the degradation pathway. If a deuterium atom is abstracted in a key step, it can help to confirm the proposed mechanism.

Applications in Mass Spectrometry-Based Proteomics and Metabolomics Research as a Tracer or Spike-in Standard

In the broader fields of proteomics and metabolomics, stable isotope-labeled compounds serve as valuable tools for quality control and quantitative analysis. While not a direct participant in most proteomic or metabolomic pathways, (E/Z)-Trelnarizine-d8 can be used as a spike-in standard in non-targeted or semi-targeted mass spectrometry experiments.

As a spike-in standard, a known amount of (E/Z)-Trelnarizine-d8 is added to each sample before analysis. Its consistent signal across all samples can be used to monitor and normalize for variations in instrument performance, such as fluctuations in ionization efficiency or detector response over time. This normalization helps to ensure that observed differences in the levels of endogenous proteins or metabolites are due to biological variation rather than analytical variability.

Furthermore, in studies investigating the interaction of Trelnarizine with specific proteins or metabolic pathways, (E/Z)-Trelnarizine-d8 can act as a tracer to follow the compound's interactions within the complex biological system, aiding in target identification and validation.

In Vitro Mechanistic Investigations of Trelnarizine Biointeractions

Enzyme-Substrate Binding and Catalysis Mechanisms of Trelnarizine (non-pharmacological focus)

Identification and Characterization of Enzymes Interacting with Trelnarizine Scaffolds

Detailed research to identify and characterize specific enzymes that interact with the Trelnarizine scaffold is not presently available in the public domain. General principles of enzyme-substrate interactions suggest that the structural components of Trelnarizine could potentially bind to the active or allosteric sites of various enzymes. The planarity and hydrophobicity of the aromatic rings, coupled with the flexibility of the piperazine (B1678402) core, could allow for interactions with enzymes that possess complementary binding pockets.

Interactions would likely be governed by non-covalent forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. fiveable.me The specific enzymes that might interact with Trelnarizine would depend on the three-dimensional shape and chemical properties of their binding sites. fiveable.melibretexts.org Techniques such as affinity chromatography, mass spectrometry-based proteomics, and enzyme activity assays would be necessary to identify and validate these potential enzyme targets.

Structural Biology of Trelnarizine-Enzyme Complexes (e.g., X-ray crystallography, cryo-electron microscopy methods)

Currently, there are no publicly available X-ray crystallography or cryo-electron microscopy (cryo-EM) structures of Trelnarizine or its deuterated analog in complex with any enzyme. Such structural data would be invaluable for understanding the precise molecular interactions at the atomic level.

These techniques would reveal the exact binding orientation of the Trelnarizine molecule within the enzyme's active or allosteric site. rcsb.org They would also elucidate the specific amino acid residues involved in the interaction and any conformational changes that occur in the enzyme upon binding. youtube.com This information is critical for a comprehensive understanding of the non-pharmacological biointeractions of the Trelnarizine scaffold.

Molecular-Level Receptor Interaction Mechanisms of Trelnarizine (focus on binding dynamics, not cellular effects)

Ligand-Binding Domain Interactions and Induced Conformational Changes

Specific studies detailing the interaction of Trelnarizine with the ligand-binding domains of receptors are not available. However, based on the general principles of ligand-receptor binding, the Trelnarizine molecule would be expected to interact with a binding pocket on a receptor. This interaction would involve the formation of non-covalent bonds between the ligand and the amino acid residues of the binding domain. nih.gov

The binding of Trelnarizine could induce conformational changes in the receptor, a phenomenon known as "induced fit". youtube.com These changes in the three-dimensional structure of the receptor are often a prerequisite for initiating a downstream signaling cascade. The extent and nature of these conformational changes would depend on the specific receptor and the binding mode of Trelnarizine.

Kinetic and Thermodynamic Aspects of Trelnarizine Binding to Model Receptors

Quantitative data on the kinetic (association and dissociation rate constants) and thermodynamic (changes in enthalpy and entropy) aspects of Trelnarizine binding to any model receptor are not documented in the available literature. Such studies, typically performed using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), are essential for a complete understanding of the binding affinity and the driving forces of the interaction. researchgate.net

The kinetics of binding would describe how quickly the Trelnarizine-receptor complex forms and dissociates, while the thermodynamics would provide insight into whether the binding is primarily driven by enthalpy (favorable bond formation) or entropy (increased disorder). researchgate.netnih.gov

Molecular Interactions with Nucleic Acids and Lipids in Model Biological Systems

There is no specific research available on the direct molecular interactions of Trelnarizine with nucleic acids or lipids in model biological systems. The planar aromatic rings of Trelnarizine could potentially intercalate between the base pairs of DNA or RNA, a common interaction mode for planar molecules. mdpi.com However, without experimental evidence, this remains speculative.

Interactions with lipid membranes are also possible, where the lipophilic parts of the Trelnarizine molecule could insert into the hydrophobic core of the lipid bilayer. nih.govnih.gov The nature of such interactions would depend on the lipid composition and the physicochemical properties of Trelnarizine. Techniques such as differential scanning calorimetry (DSC) and nuclear magnetic resonance (NMR) spectroscopy could be employed to investigate these potential interactions. nih.gov

Application of Advanced Biophysical Techniques (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance) for Binding Studies

A thorough review of scientific literature and public databases reveals a significant gap in the availability of specific experimental data regarding the in vitro biointeractions of (E/Z)-Trelnarizine-d8 (dihydrochloride). Despite the recognized utility of advanced biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for elucidating the mechanistic details of drug-target interactions, no studies presenting such data for this specific deuterated compound have been identified.

Isothermal Titration Calorimetry (ITC) is a powerful analytical technique used to directly measure the heat changes that occur during a binding event. This method provides a complete thermodynamic profile of a molecular interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). Such data is invaluable for understanding the driving forces behind the binding process. However, no publicly accessible ITC data is available for the interaction of (E/Z)-Trelnarizine-d8 (dihydrochloride) with its biological targets.

Similarly, Surface Plasmon Resonance (SPR) is a real-time, label-free optical sensing technique that is widely employed to study the kinetics of molecular interactions. SPR can determine the association rate (ka) and dissociation rate (kd) of a ligand binding to a target, from which the equilibrium dissociation constant (Kd) can be calculated. This kinetic information is crucial for understanding the dynamics of the drug-target complex. As with ITC, there are no published SPR studies detailing the binding kinetics of (E/Z)-Trelnarizine-d8 (dihydrochloride).

A broader search for the non-deuterated parent compound, Trelnarizine, also failed to yield any specific research findings or data tables from ITC or SPR studies. While the general activity of Trelnarizine as a vasodilator and inhibitor of blood platelet aggregation is noted in some chemical supplier documentation, the detailed biophysical characterization of its binding to relevant protein targets has not been reported in the available scientific literature.

Consequently, without any primary research data, it is not possible to provide detailed research findings or construct data tables on the binding affinity, thermodynamics, or kinetics of (E/Z)-Trelnarizine-d8 (dihydrochloride) as determined by advanced biophysical techniques. The application of these methods to this specific compound remains an area for future investigation.

Metabolic Pathways and Enzymatic Transformations of Trelnarizine Analogues in Model Biological Systems

Phase I Biotransformations of Trelnarizine (Oxidation, Reduction, Hydrolysis)

Phase I metabolism introduces or exposes functional groups on a molecule through oxidation, reduction, and hydrolysis reactions. drughunter.com These transformations are pivotal in preparing the compound for subsequent Phase II conjugation or direct excretion.

The Cytochrome P450 (CYP) superfamily of enzymes is the principal catalyst of Phase I oxidative metabolism. sigmaaldrich.comnih.gov These heme-containing monooxygenases are responsible for the metabolism of a vast array of drugs. nih.gov For a compound like Trelnarizine, which possesses multiple aromatic rings and alkyl groups, several CYP isoforms would likely be involved in its oxidation.

Hypothetical oxidative metabolic pathways for Trelnarizine, based on common reactions catalyzed by CYP enzymes, could include:

Aromatic hydroxylation: Introduction of a hydroxyl group onto one of the phenyl rings.

N-dealkylation: Removal of the ethyl group from the piperazine (B1678402) moiety.

O-dealkylation: Cleavage of the ether linkage, if applicable to its analogues.

Oxidative deamination: Removal of the amino group.

In vitro studies using human liver microsomes or recombinant CYP enzymes are essential to definitively identify the specific isoforms responsible for Trelnarizine's metabolism. Such studies would typically involve incubating the compound with a panel of CYP isoforms and monitoring the formation of metabolites.

Table 1: Potential Cytochrome P450 Isoforms Involved in the Metabolism of Trelnarizine Analogues

| CYP Isoform | Potential Metabolic Reaction | Rationale based on Substrate Specificity |

| CYP3A4 | Aromatic hydroxylation, N-dealkylation | Known to metabolize a wide range of structurally diverse compounds, including many piperazine-containing drugs. nutritionherbalcollective.com |

| CYP2D6 | Aromatic hydroxylation, O-dealkylation | A key enzyme in the metabolism of numerous psychoactive drugs and other compounds with basic nitrogen atoms. |

| CYP2C9 | Aromatic hydroxylation | Primarily metabolizes acidic compounds, but can also act on neutral or basic drugs with aromatic moieties. |

| CYP1A2 | Aromatic hydroxylation, N-oxidation | Involved in the metabolism of planar aromatic compounds. researchgate.net |

While oxidation is a major pathway, reduction and hydrolysis can also play a role in Phase I metabolism. drughunter.com

Reductase Enzymes: For compounds containing nitro, azo, or carbonyl groups, reductase enzymes can be significant. Given the known structure of Trelnarizine, the involvement of reductases may be less prominent unless its analogues possess such functional groups.

Hydrolase Enzymes: Hydrolases, such as esterases and amidases, cleave ester and amide bonds, respectively. If Trelnarizine analogues contain these linkages, hydrolysis could be a relevant metabolic pathway. For instance, some s-triazine ring compounds are known to be metabolized by hydrolases. nih.gov

Phase II Biotransformations of Trelnarizine (Conjugation Reactions)

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, leading to the formation of highly water-soluble and readily excretable products. reactome.orgnih.gov

Glucuronidation and sulfation are the most common Phase II reactions. upol.cz

Glucuronidation: This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the transfer of glucuronic acid to functional groups such as hydroxyl, carboxyl, or amino groups. nih.govnih.gov Hydroxylated metabolites of Trelnarizine, formed during Phase I, would be prime candidates for glucuronidation.

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxyl and amino groups. This pathway often competes with glucuronidation for the same substrates.

Table 2: Potential Phase II Conjugation Reactions for Trelnarizine Metabolites

| Conjugation Reaction | Enzyme Family | Endogenous Substrate | Potential Trelnarizine Substrate (Post-Phase I) |

| Glucuronidation | UGTs | UDP-glucuronic acid | Hydroxylated Trelnarizine |

| Sulfation | SULTs | PAPS | Hydroxylated Trelnarizine |

Glutathione (B108866) (GSH) Conjugation: Catalyzed by glutathione S-transferases (GSTs), this pathway is crucial for detoxifying electrophilic compounds. nih.govreactome.org If the metabolism of Trelnarizine generates reactive electrophilic intermediates, conjugation with GSH would be a key protective mechanism. nih.gov

Methylation: Methyltransferases can add a methyl group to compounds containing hydroxyl, amino, or thiol groups. While generally a minor pathway for drug metabolism compared to glucuronidation or sulfation, it can be significant for certain structures.

Enzymatic Biocatalysis for Targeted Metabolite Synthesis

The high selectivity of enzymes makes them valuable tools in synthetic chemistry, a field known as biocatalysis. nih.govnih.gov This approach can be employed to produce specific metabolites of a drug in a controlled manner, which is often challenging to achieve through traditional chemical synthesis. For instance, specific lipase (B570770) enzymes can be used for highly regioselective reactions. nih.gov By utilizing isolated enzymes, such as specific CYP isoforms or UGTs, it is possible to synthesize predicted metabolites of Trelnarizine. These synthesized metabolites are invaluable as analytical standards for metabolic studies and for investigating their potential pharmacological activity or toxicity. nih.gov

Development and Application of In Vitro Models for Studying Trelnarizine Metabolism

The study of drug metabolism is a critical component of pharmaceutical research and development, providing insights into the biotransformation of a new chemical entity. For Trelnarizine analogues, including the deuterated compound (E/Z)-Trelnarizine-d8 (dihydrochloride), a comprehensive understanding of their metabolic fate is essential. In vitro models are indispensable tools in this endeavor, offering a controlled environment to investigate metabolic pathways and the enzymes responsible for them. These systems, which include liver microsomes, S9 fractions, recombinant enzymes, and cell-free systems, allow for early-stage metabolic assessment.

Subcellular fractions of the liver are primary tools for in vitro metabolism studies. Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in Phase I metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily. iiab.menih.gov These enzymes are crucial for oxidative, reductive, and hydrolytic reactions. The use of pooled human liver microsomes allows for the study of metabolism in a way that represents the general population. iiab.me For Trelnarizine analogues, incubation with liver microsomes in the presence of cofactors like NADPH would be the standard approach to identify CYP450-mediated metabolism. pharmaron.com

The S9 fraction is the supernatant obtained from a 9000g centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes. wikipedia.orgnih.gov This makes the S9 fraction capable of mediating both Phase I and Phase II metabolic reactions, the latter of which include conjugation pathways like glucuronidation and sulfation. nih.govbioivt.com The inclusion of the cytosolic component provides a more complete picture of hepatic metabolism compared to microsomes alone. semanticscholar.orgnih.gov For investigating the full metabolic profile of (E/Z)-Trelnarizine-d8 (dihydrochloride), the S9 fraction, supplemented with necessary cofactors for Phase II reactions (e.g., UDPGA for glucuronidation), would be a valuable tool. bioivt.comhyphadiscovery.com

To pinpoint the specific enzymes involved in the metabolism of Trelnarizine analogues, recombinant enzymes are employed. These are individual drug-metabolizing enzymes, most commonly CYP450 isoforms, produced through recombinant DNA technology. nih.gov By incubating the test compound with a panel of recombinant CYPs (e.g., CYP3A4, CYP2D6, CYP2C9, etc.), it is possible to identify which specific enzymes are responsible for its metabolism. This information is critical for predicting potential drug-drug interactions.

Cell-free systems represent an emerging technology in metabolic research. These systems are derived from cellular extracts and contain the necessary machinery for transcription and translation, allowing for the synthesis of specific enzymes or entire metabolic pathways in a test tube. wikipedia.orgnih.goviiab.me This technology offers a high degree of control and can be used to study complex metabolic transformations without the constraints of a cellular membrane. nih.goviiab.me While their application in the direct metabolism studies of compounds like Trelnarizine is still evolving, they hold promise for constructing bespoke metabolic environments to investigate specific biotransformation steps.

The general experimental workflow for studying the metabolism of a Trelnarizine analogue using these systems would involve incubation of the compound with the chosen in vitro model under optimized conditions (e.g., pH, temperature, cofactor concentrations). The reaction would then be stopped at various time points, and the mixture analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.

Below are illustrative data tables that would be generated from such studies.

Table 1: Metabolic Stability of (E/Z)-Trelnarizine-d8 (dihydrochloride) in Human Liver Microsomes

| Time (minutes) | Percent Parent Compound Remaining |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

This table demonstrates a hypothetical time-dependent decrease in the concentration of the parent compound, indicating metabolic turnover.

Table 2: Identification of Metabolites of a Trelnarizine Analogue in Human S9 Fraction

| Metabolite | Biotransformation | Relative Abundance (%) |

| M1 | Hydroxylation | 45 |

| M2 | N-dealkylation | 30 |

| M3 | Glucuronidation | 15 |

| M4 | Oxidation | 10 |

This table illustrates the different metabolic pathways a Trelnarizine analogue might undergo and the relative prevalence of each metabolite.

Table 3: Contribution of Recombinant Human CYP450 Isoforms to the Metabolism of a Trelnarizine Analogue

| CYP450 Isoform | Rate of Metabolite Formation (pmol/min/pmol CYP) |

| CYP3A4 | 50.2 |

| CYP2D6 | 15.8 |

| CYP2C9 | 5.1 |

| CYP1A2 | <1.0 |

| CYP2C19 | <1.0 |

Chemical Stability and Degradation Pathways of E/z Trelnarizine D8 Dihydrochloride

Hydrolytic Degradation Mechanisms Under Varied Environmental pH Conditions

Detailed studies on the hydrolytic degradation of (E/Z)-Trelnarizine-d8 (dihydrochloride) across a range of pH values are not publicly accessible. Such studies would be crucial to understanding its stability in aqueous environments, which is vital for its use in biological assays.

Identification and Characterization of Hydrolytic Degradation Products

There is no available information identifying or characterizing the potential hydrolytic degradation products of (E/Z)-Trelnarizine-d8 (dihydrochloride).

Kinetic Studies of Hydrolysis Rates

Similarly, kinetic data, including hydrolysis rate constants and half-lives at different pH levels and temperatures, are not available in the current body of scientific literature.

Photodegradation Pathways and Photoproduct Characterization of Trelnarizine

The photodegradation of (E/Z)-Trelnarizine-d8 (dihydrochloride) has not been a subject of published research. The presence of aromatic rings and a conjugated system in the molecule suggests a potential for photolytic reactions upon exposure to light, but the specific pathways and resulting photoproducts remain uncharacterized.

Oxidative Degradation Routes and Formation of Oxidized Chemical Species

Information regarding the oxidative degradation of (E/Z)-Trelnarizine-d8 (dihydrochloride) is also lacking. The piperazine (B1678402) nitrogen and the benzylic positions could be susceptible to oxidation, but no studies have confirmed these routes or identified the resulting oxidized species.

Thermal Degradation Profiles and Characterization of Decomposition Products

No thermal degradation profiles or characterizations of decomposition products for (E/Z)-Trelnarizine-d8 (dihydrochloride) have been reported. Thermal stability is a critical parameter for the handling and storage of chemical compounds.

Degradation of the Deuterated Moiety and Isotopic Exchange Phenomena Under Stress Conditions